(1S,3R)-3-Amino-1-phenyl-1,4-butanediol
Description
(1S,3R)-3-Amino-1-phenyl-1,4-butanediol is a chiral diol derivative featuring a primary amine at the C3 position and a phenyl group at the C1 position. Though direct references to this compound are absent in the provided evidence, insights can be drawn from structurally related 1,4-butanediol derivatives.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S,3R)-3-amino-1-phenylbutane-1,4-diol |
InChI |
InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2/t9-,10+/m1/s1 |
InChI Key |
ACQOCBCVBZQPAR-ZJUUUORDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C[C@H](CO)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to obtain the desired enantiomerically pure compound . Another method involves the use of aziridine intermediates, which also results in high yields of the target compound .
Industrial Production Methods
Industrial production of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques are common in industrial settings to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Amino-1-phenylbutane-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol, such as ketones, aldehydes, alcohols, and substituted amines. These products have diverse applications in pharmaceuticals and chemical research.
Scientific Research Applications
(1S,3R)-3-Amino-1-phenylbutane-1,4-diol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in biochemical pathways and its interactions with various enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (1S,3R)-3-Amino-1-phenylbutane-1,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
(2R,3R)-2,3-Dimethyl-1,4-butanediol
Structural Differences :
- Substituents: Two methyl groups at C2 and C3 vs. amino (C3) and phenyl (C1) groups in the target compound.
- Symmetry: C2-symmetric vs. asymmetric due to phenyl group.
Functional Implications :
- Applications: (2R,3R)-2,3-Dimethyl-1,4-butanediol is used in asymmetric catalyst synthesis and natural product studies due to its rigidity and symmetry . The target compound’s amino and phenyl groups may enable applications in chiral ligand design or bioactive molecule synthesis.
- Synthesis : Both require enantioselective methods. The dimethyl derivative employs chiral auxiliaries (e.g., Evans auxiliary) , while the target compound’s synthesis would likely require protection/deprotection strategies for the amine.
Data Comparison :
1,4-Butanediol (BDO)
Structural Differences :
- No substituents vs. amino and phenyl groups.
Functional Implications :
- Reactivity: BDO is a simple diol used in polyesters (e.g., PBT) and polyurethanes . The target compound’s amino group could introduce crosslinking or dynamic bonding in polymers, while the phenyl group may enhance rigidity.
- Solubility : BDO is hydrophilic (LogP = -0.88 ), whereas the target compound’s phenyl group likely increases LogP, reducing water solubility.
Data Comparison :
TDI-Based Prepolymer Chain Extenders (e.g., TDI-1,4-butanediol)
Structural Context :
- TDI-1,4-butanediol is a urethane prepolymer .
Functional Implications :
- Polymer Properties : Urea linkages (from amines) are stronger than urethanes (from alcohols) , suggesting the target compound could yield polymers with higher thermal stability or toughness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
